molecular formula C16H20N6S2 B3647552 (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate

Cat. No.: B3647552
M. Wt: 360.5 g/mol
InChI Key: RNOFGJQAYGXWSW-UHFFFAOYSA-N
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Description

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate typically involves the reaction of cyanuric chloride with aniline to form 4-amino-6-anilino-1,3,5-triazine. This intermediate is then reacted with piperidine-1-carbodithioate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6S2/c17-14-19-13(11-24-16(23)22-9-5-2-6-10-22)20-15(21-14)18-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOFGJQAYGXWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate
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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate
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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate
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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate
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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate
Reactant of Route 6
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate

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